1-(2-Chloro-3-fluorobenzyl)azetidine
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Overview
Description
1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(2-Chloro-3-fluorobenzyl)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-(2-Chloro-3-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing chloro and fluoro substituents . These features enable the compound to participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound without any substituents, which exhibits different reactivity and stability.
1-Benzylazetidine: A similar compound with a benzyl group but without chloro and fluoro substituents, leading to different chemical properties.
1-(2-Chlorobenzyl)azetidine: A compound with only a chloro substituent, which affects its reactivity compared to the fluoro-substituted derivative.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
KBVULSINBZOCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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